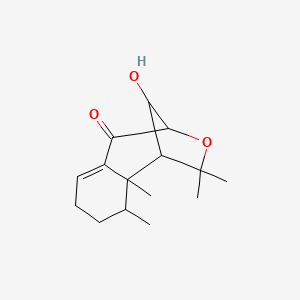
Daphnetoxin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Daphnetoxin is a daphnane-type orthoester diterpene with potential cholesterol-lowering activity, found exclusively in plants of the family Thymelaeaceae. It is a diterpene alkaloid, an ortho ester, an epoxide and a tertiary alpha-hydroxy ketone. It derives from a daphnane.
Aplicaciones Científicas De Investigación
Daphnetin: A Bioactive Compound from Daphne Species
Daphnetin (DAP) is a naturally occurring coumarin derivative found in various Daphne species, known for its extensive range of biological activities. Research has demonstrated DAP's potential in treating a multitude of diseases due to its anti-inflammatory, antioxidant, neuroprotective, analgesic, antipyretic, anti-malarial, anti-bacterial, anti-arthritic, hepatoprotective, nephroprotective, and anti-cancer properties. Various in-vivo and in-vitro studies have explored DAP's pharmacological actions, indicating its promising role as a pharmaceutical agent against microbial infections, cancer, arthritis, hepatic damage, inflammation, and neurological disorders. The comprehensive review of Daphnetin's pharmacological activities underscores its significant therapeutic potential and safety profile, making it a viable candidate for future pharmaceutical applications (Javed et al., 2022).
Ethnomedicinal Use and Pharmacological Activities of Daphne gnidium
Daphne gnidium L., known across various cultures for its medicinal uses, is employed in treating a wide range of conditions such as skin cancer, diabetes, nervous breakdowns, sinusitis, and rheumatic disorders, among others. The plant's extracts and essential oil have demonstrated diverse biological properties, including antibacterial, antifungal, antiviral, anti-inflammatory, and neuroprotective effects. Phytochemical analysis has revealed the presence of terpenoids, coumarins, flavonoids, and other compounds within D. gnidium, supporting the traditional use of this plant in medicine. The alignment of traditional medicinal applications with scientific findings on D. gnidium's biological effects highlights the plant's potential in medical and cosmetic fields, though further research is necessary to fully ascertain its efficacy and safety (Aya et al., 2021).
Chemical Constituents and Pharmacological Insights from Daphne Genus
The Daphne genus encompasses a variety of chemical constituents, primarily diterpenoids, coumarins, lignans, flavonoids, and biflavonoids, which have been associated with several pharmacological activities. Research indicates these constituents' potential in analgesia, anti-inflammatory, antibacterial, antitumor, antithrombotic, and anticoagulant actions. The diverse pharmacological profiles of compounds isolated from the Daphne genus underscore their promise in clinical applications, highlighting the genus's medicinal value and the need for further exploration into its therapeutic potential (Wei-dong, 2005).
Propiedades
Número CAS |
28164-88-7 |
|---|---|
Nombre del producto |
Daphnetoxin |
Fórmula molecular |
C27H30O8 |
Peso molecular |
482.5 g/mol |
Nombre IUPAC |
(1R,2R,6S,7S,8R,10S,11S,12R,14S,16R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one |
InChI |
InChI=1S/C27H30O8/c1-13(2)23-11-15(4)26-17-10-14(3)19(29)25(17,31)22(30)24(12-28)21(32-24)18(26)20(23)33-27(34-23,35-26)16-8-6-5-7-9-16/h5-10,15,17-18,20-22,28,30-31H,1,11-12H2,2-4H3/t15-,17-,18-,20-,21+,22-,23-,24+,25-,26+,27-/m1/s1 |
Clave InChI |
LGEROVMQYFTBDI-FFIGBMOQSA-N |
SMILES isomérico |
C[C@@H]1C[C@]2([C@H]3[C@H]4[C@]1([C@@H]5C=C(C(=O)[C@]5([C@@H]([C@@]6([C@H]4O6)CO)O)O)C)O[C@](O3)(O2)C7=CC=CC=C7)C(=C)C |
SMILES |
CC1CC2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)CO)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C |
SMILES canónico |
CC1CC2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)CO)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C |
Sinónimos |
daphnetoxin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,5,6,7,8,8-Hexachloro-1a,2,3,4,5,6,7,7b-octahydro-4,7-methanonaphtho[1,2-b]oxirene](/img/structure/B1198186.png)

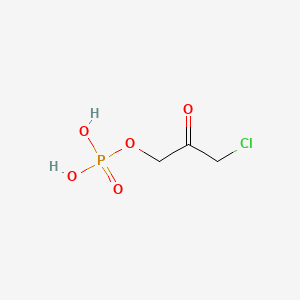
![5-[(6,7-Dimethoxyisoquinolin-1-yl)methyl]-2-methoxyphenol](/img/structure/B1198190.png)
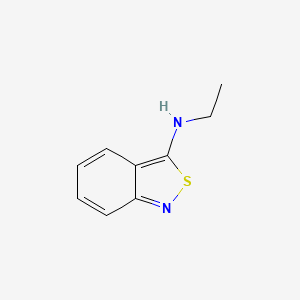
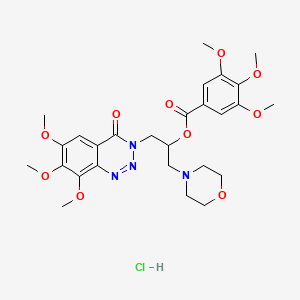

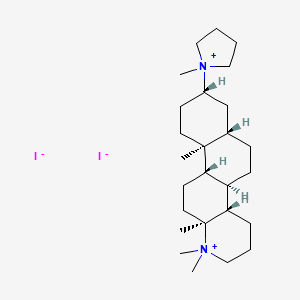
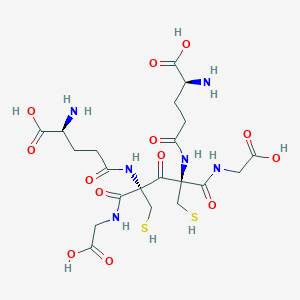


![N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride](/img/structure/B1198205.png)

